6,7-Dichloroquinoxaline

Übersicht

Beschreibung

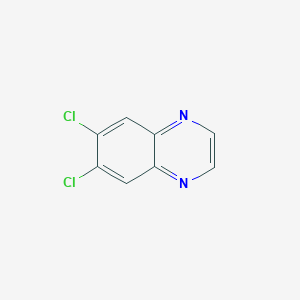

6,7-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₄Cl₂N₂. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Wirkmechanismus

Target of Action

6,7-Dichloroquinoxaline, also known as DCQX, is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

The compound interacts with its targets by binding to the glycine site of the NMDA receptor, thereby inhibiting the receptor’s function . This inhibition is reversed or attenuated by the addition of glycine . The compound’s ability to selectively bind to the strychnine-insensitive glycine binding sites suggests a relatively high affinity for these sites .

Pharmacokinetics

Given its molecular weight of 23104 , it is likely to have good bioavailability.

Biochemische Analyse

Biochemical Properties

6,7-Dichloroquinoxaline is an antagonist at the NMDA glutamate receptor glycine site . It interacts with enzymes such as ACHE, BCHE, CES1, GRIN1, Gria1, Grik1, and Grin2a . The nature of these interactions involves competitive antagonism, which means this compound competes with other molecules for binding to these enzymes .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with the NMDA glutamate receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the NMDA glutamate receptor . It acts as a competitive antagonist, meaning it competes with other molecules for binding to the receptor . This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Given its role as a competitive antagonist at the NMDA glutamate receptor, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Metabolic Pathways

It is known to interact with several enzymes, suggesting that it may be involved in multiple metabolic pathways

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinoxaline typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction between 3,4-dichloroaniline and glyoxal in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including distillation and chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dichloroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Oxidation Products: Quinoxaline dioxides or other oxidized derivatives.

Reduction Products: Reduced forms of quinoxaline with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

6,7-Dichloroquinoxaline and its derivatives have shown significant potential as anticancer agents. Studies have demonstrated that compounds with this structure can exhibit cytotoxic effects against various cancer cell lines. For instance, a series of quinoxaline derivatives were synthesized and evaluated for their antitumor activity against breast (MCF7), lung (NCIH 460), and CNS (SF-268) cancer cell lines, showing promising results with IC50 values in the low micromolar range . The structure-activity relationship indicates that modifications at the 6 and 7 positions can enhance biological activity.

Radiosensitization

Research has identified 2-benzoyl-6,7-dichloroquinoxaline 1,4-dioxide as a radiosensitizer for EMT-6 mammary carcinoma cells. This compound induces DNA damage in cancer cells when exposed to radiation, thereby enhancing the effectiveness of radiotherapy . The mechanism involves selective toxicity under hypoxic conditions, which is common in solid tumors.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated activity against various pathogens, including viruses and bacteria. For example, derivatives with specific side chains have been shown to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus .

Diabetes and Chronic Diseases

Quinoxaline derivatives are being explored for their potential in managing chronic diseases such as diabetes. They may play a role in regulating glucose homeostasis and mitigating the effects of insulin resistance . Additionally, their anti-inflammatory properties suggest potential applications in treating conditions like atherosclerosis and neurodegenerative disorders.

Chemical Synthesis

This compound serves as a crucial building block for synthesizing more complex quinoxaline derivatives. Its unique chemical structure allows for various reactions, including oxidation and substitution, leading to the development of novel compounds with enhanced biological activities.

Data Table: Overview of Applications

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various quinoxaline derivatives, compounds were synthesized with different substituents at the 2-position. The most active derivative exhibited IC50 values of 1.9 µg/mL against HCT-116 colon cancer cells . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Radiosensitization Research

A study focused on the radiosensitizing effects of 2-benzoyl-6,7-dichloroquinoxaline demonstrated that treatment with this compound prior to radiation exposure significantly increased DNA damage in EMT-6 cells compared to controls . This underscores its potential role in improving cancer treatment outcomes through combined modality therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dinitroquinoxaline: Another derivative of quinoxaline with nitro groups at the 6th and 7th positions.

6,7-Dichloroquinoxaline-2,3-dione: A closely related compound with additional functional groups at the 2nd and 3rd positions.

6-Cyano-7-nitroquinoxaline-2,3-dione: A compound with cyano and nitro groups, known for its potent inhibitory effects on NMDA receptors.

Uniqueness

This compound is unique due to its specific binding affinity to the glycine sites on the NMDA receptor complex, which distinguishes it from other quinoxaline derivatives. Its structural simplicity combined with its potent biological activity makes it a valuable tool in neuropharmacological research.

Biologische Aktivität

6,7-Dichloroquinoxaline (DCQ) is a compound with significant biological activity, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound characterized by the presence of two chlorine atoms at the 6 and 7 positions of the quinoxaline ring. Its chemical structure contributes to its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Mechanism of Action : DCQ has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. It also affects cell cycle progression by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors .

- Case Study : A study demonstrated that DCQ exhibited significant cytotoxicity against human colon cancer cells (HCT-116) with an IC50 value of approximately 1.9 µg/mL, indicating its potency compared to doxorubicin (IC50 = 3.23 µg/mL) .

Neuropharmacological Effects

This compound also acts as a selective antagonist at glycine receptors, which are crucial for neurotransmission in the central nervous system:

- Mechanism : It has been reported that DCQ can inhibit glycine binding without affecting glutamate receptor activity, suggesting its potential use in modulating synaptic transmission .

Enzymatic Studies

DCQ has been tested for its interactions with various enzymes:

- NQO1 Interaction : Studies indicate that DCQ is a good substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), showing higher enzymatic conversion rates compared to other compounds. This property may enhance its effectiveness in cancer therapies by targeting specific metabolic pathways .

Toxicity and ADMET Analysis

- Toxicity Profile : The toxicity of DCQ was evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated that DCQ has low hepatotoxicity and good solubility, making it a promising candidate for further development .

Comparative Table of Biological Activities

Eigenschaften

IUPAC Name |

6,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVWRUWYXLAQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348649 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-64-6 | |

| Record name | 6,7-dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.